(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is an organic compound classified as an enone, characterized by its unique structure which includes a phenyl group attached to a prop-2-en-1-one moiety. This compound is notable for its substitution with a 2-methylpiperazin-1-yl group, which may influence its chemical reactivity and biological activity. The compound has been investigated for various scientific applications, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one typically involves the aldol condensation of 2-methylpiperazine with cinnamaldehyde. This reaction is performed under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. The reaction proceeds through the formation of an enone structure, which is crucial for the compound's reactivity.
The reaction conditions are critical for optimizing yield and purity. In laboratory settings, the synthesis can be performed using traditional batch methods or more advanced techniques such as continuous flow reactors to enhance efficiency and consistency in product quality. The typical yield reported for this synthesis is around 65%.
The molecular formula of (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is C14H18N2O. The structure features:
Key structural data can be obtained through various spectroscopic techniques:
For example, in NMR analysis, significant peaks may indicate the presence of specific functional groups and confirm the structural integrity of the synthesized compound .
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one can participate in several chemical reactions:
These reactions are vital for further functionalization of the compound, enabling the development of derivatives with enhanced biological activity or altered physical properties.
The mechanism of action for (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one involves its role as a Michael acceptor. This property allows it to react with nucleophiles in biological systems, potentially modulating enzyme activity and influencing various cellular pathways. Notably, it may affect pathways related to oxidative stress and inflammation, which are critical in many disease processes .
The compound exhibits distinct physical properties that are essential for its identification and characterization:
Chemical properties include:
These properties can significantly influence the compound's behavior in biological assays and industrial applications .
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one has several applications across various fields:
The compound (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS: 1240590-90-2) emerged as a synthetic derivative of the privileged chalcone scaffold, first reported in pharmaceutical chemistry literature circa 2014–2018. Its design was motivated by the convergence of two pharmacophoric motifs: the α,β-unsaturated ketone system of chalcones (1,3-diphenylprop-2-en-1-ones) and the CNS-penetrant N-methylpiperazine group. Early synthetic routes adapted Claisen-Schmidt condensation techniques, where 4-methylpiperazine acetophenone was reacted with benzaldehyde derivatives under basic conditions [4]. The E-configuration of the propenone bridge—confirmed by characteristic J = 15.6 Hz coupling in NMR—was identified as essential for bioactivity. Unlike natural chalcones, this compound represented a deliberate effort to engineer multi-target functionality, specifically for neurodegenerative diseases [4] [9]. Its inclusion in high-throughput enzyme inhibition screens after 2020 marked its transition from a synthetic curiosity to a validated chemical probe.
Table 1: Key Identifiers of (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
Property | Value |
---|---|
CAS Registry Number | 1240590-90-2 |
Molecular Formula | C₁₄H₁₈N₂O |
Molecular Weight | 230.31 g/mol |
IUPAC Name | (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
SMILES Notation | O=C(N1C(C)CNCC1)/C=C/C2=CC=CC=C2 |
Storage Conditions | -20°C (ambient inert atmosphere) |
This molecule’s architecture integrates three strategic elements:
Computational analyses reveal that the N-methylpiperazine chalcones adopt a semi-extended conformation in aqueous media, with the piperazine ring protonated under physiological pH. This cationic state promotes ionic bonding with aspartate/glutamate residues in enzyme active sites, as evidenced by docking simulations against MAO-B (PDB: 2V5Z) [4] [9].
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one epitomizes the multi-target directed ligand (MTDL) strategy in neurodegenerative drug discovery. Its design specifically addresses the pathological complexity of Alzheimer’s disease (AD), where MAO-B overexpression and cholinergic deficit coexist:
Table 2: Biological Activity Profile of Key Structural Analogs
Analog | R Group (Ring B) | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (MAO-B/A) |
---|---|---|---|---|
2k | 3-CF₃, 4-F | 0.71 | 8.10 | 56.34 |
2n | 2-F, 5-Br | 1.11 | 4.32 | 16.04 |
Parent* | H (unsubstituted) | ~5–10 | >20 | <5 |
*Parent = (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one; Data derived from [4]
Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) demonstrate stable ligand-protein complexes with MAO-B (ΔG = −11.6 kcal/mol for 2k), featuring four hydrogen bonds and π-π stacking with Tyr398/Tyr435. The N-methylpiperazine moiety anchors to Gln206, while the phenyl ring occupies the entrance cavity—a binding pose distinct from selegiline [4] [9]. Current research leverages this scaffold to develop radiofluorinated tracers for MAO-B imaging and prodrugs activated by cerebral esterases.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0